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Compound of Interest

Compound Name: Homoanatoxin

Cat. No.: B127484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurotoxic properties of

homoanatoxin-a and its parent compound, anatoxin-a. Both are potent cyanotoxins that pose

significant risks to animal and human health. This document synthesizes key experimental data

on their toxicity, receptor affinity, and mechanism of action to facilitate a comprehensive

understanding of their comparative neuropharmacology.

Executive Summary
Anatoxin-a and its homolog, homoanatoxin-a, are potent neurotoxins that act as agonists at

nicotinic acetylcholine receptors (nAChRs). Their primary mechanism of action involves binding

to these receptors at the neuromuscular junction, mimicking the neurotransmitter acetylcholine.

Unlike acetylcholine, these toxins are not degraded by acetylcholinesterase, leading to

persistent depolarization of the postsynaptic membrane, resulting in muscle paralysis and, at

sufficient doses, death by respiratory failure.[1][2]

Experimental data indicates that both toxins exhibit similar high toxicity when administered

intraperitoneally in mice, with LD50 values in the range of 200-250 µg/kg.[1][3] While anatoxin-

a has been more extensively studied, particularly regarding its oral toxicity, homoanatoxin-a

demonstrates comparable potency in receptor binding and functional assays, making it a

significant neurotoxin of concern.
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Quantitative Neurotoxicity Data
The following tables summarize the key quantitative data from various experimental studies,

providing a direct comparison of the neurotoxic potential of homoanatoxin-a and anatoxin-a.

Table 1: Acute Lethality (LD50)

Toxin Animal Model
Route of
Administration

LD50 Reference

Anatoxin-a Mouse
Intraperitoneal

(i.p.)
200-250 µg/kg [1]

Mouse
Intraperitoneal

(i.p.)
250 µg/kg [4]

Mouse
Intraperitoneal

(i.p.)
~350 µg/kg [5]

Mouse Oral >5 mg/kg [6]

Male Swiss

Webster Mice
Oral 13.3 mg/kg [7]

Female Swiss

Albino Mice
Oral (gavage) 10.6 mg/kg [7]

Homoanatoxin-a Mouse
Intraperitoneal

(i.p.)
200-250 µg/kg [1][3]

Mouse Oral No data available

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
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Toxin
Receptor/Tissu
e

Assay Type
Affinity
(Ki/IC50)

Reference

Anatoxin-a
Rat Brain

(α4β2*)

Competition

Binding

([3H]nicotine)

IC50: 0.34 nM [8]

Torpedo electric

tissue

Competition

Binding

([3H]ACh)

Kd: 0.1-0.2 µM [9]

Torpedo electric

tissue

Bungarotoxin

Binding Inhibition
Ki: 5.4 x 10-8 M [10]

Homoanatoxin-a
Neuronal

nAChRs

Competition

Binding

([3H]nicotine)

Ki: 7.5 nM [8][11]

Neuronal

nAChRs

Competition

Binding ([125I]α-

bungarotoxin)

Ki: 1.1 µM [8][11]

Torpedo electric

tissue

Bungarotoxin

Binding Inhibition
Ki: 7.4 x 10-8 M [10]

Mechanism of Action: Neuromuscular Junction
Both anatoxin-a and homoanatoxin-a exert their neurotoxic effects at the neuromuscular

junction by acting as potent agonists of the nicotinic acetylcholine receptor (nAChR). The

signaling pathway is depicted below.
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Presynaptic Neuron

Synaptic Cleft Postsynaptic Muscle Cell

Acetylcholine (ACh)

Acetylcholinesterase
(AChE)

Hydrolyzed by

Nicotinic ACh
Receptor (nAChR)

Binds to

Synaptic Vesicle

Na+ Channel
(Open)

Activates

Membrane Depolarization

Leads to

Paralysis

Persistent
Leads to

Anatoxin-a or
Homoanatoxin-a

Not Hydrolyzed Binds to (Irreversible)

Start Prepare Toxin Solutions
(Varying Concentrations)

Acclimate Mice
(e.g., Swiss Webster)

Administer Toxin
(Intraperitoneal Injection)

Observe for Clinical Signs
(e.g., convulsions, paralysis)

Record Mortality
(at specified time points, e.g., 24h)
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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